molecular formula C11H18O2 B14375003 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one CAS No. 90122-56-8

6-(5-Hydroxypentyl)cyclohex-2-EN-1-one

Cat. No.: B14375003
CAS No.: 90122-56-8
M. Wt: 182.26 g/mol
InChI Key: FPGNVCIALHKCJI-UHFFFAOYSA-N
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Description

6-(5-Hydroxypentyl)cyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a hydroxyl-terminated pentyl chain at the C6 position of the cyclohexenone ring. Cyclohexenones are α,β-unsaturated ketones with diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of the 5-hydroxypentyl substituent introduces both hydrophilicity (via the hydroxyl group) and flexibility (via the aliphatic chain), which may influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

90122-56-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

6-(5-hydroxypentyl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H18O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h4,8,10,12H,1-3,5-7,9H2

InChI Key

FPGNVCIALHKCJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C=C1)CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-enone with a suitable hydroxypentyl precursor under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing high-throughput on-column reaction gas chromatography to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the cyclohexenone ring can be reduced to form cyclohexanone derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

6-(5-Hydroxypentyl)cyclohex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent at C6 Functional Groups Key Properties/Applications References
6-(5-Hydroxypentyl)cyclohex-2-en-1-one 5-Hydroxypentyl Cyclohexenone, hydroxyl, aliphatic Potential solubility in polar solvents Inferred
6-(Furan-3-yl-(hydroxy)methyl)cyclohex-2-en-1-one Furan-3-yl-(hydroxy)methyl Cyclohexenone, hydroxyl, furan Antibacterial scaffolds
(5R,6R)-6-(1H-Indol-3-yl)cyclohex-2-en-1-one Indole moiety Cyclohexenone, indole Anticancer activity (in vitro)
(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one Isopropyl, methyl, hydroxyl Cyclohexenone, hydroxyl, branched alkyl Flavor/fragrance applications
JWH-122 N-(5-Hydroxypentyl) 5-Hydroxypentyl (as metabolite) Indole, hydroxypentyl Synthetic cannabinoid metabolism

Key Observations:

  • Hydrophilicity: The 5-hydroxypentyl group enhances water solubility compared to non-polar substituents (e.g., isopropyl or methyl groups) .
  • Biological Activity: Indole-substituted analogs (e.g., compound 6-43 in ) exhibit anticancer properties, suggesting that electron-rich aromatic substituents may enhance bioactivity .
  • Synthetic Flexibility: The cyclohexenone core allows regioselective modifications. For example, demonstrates the use of lithium diisopropylamide (LDA) to generate hydroxymethyl-furan hybrids, while highlights iron(III) chelation by hydroxypentyl-substituted pyranones .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Compounds

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Molecular Formula Reference
This compound Not reported Not reported C₁₁H₁₈O₂ Inferred
(5R,6R)-6-(1H-Indol-3-yl)cyclohex-2-en-1-one 1.25 (s, 3H, CH₃), 6.95–7.40 (m, indole) 1680 (C=O), 3400 (NH) C₁₅H₁₆O₂
6-(Furan-3-yl-(hydroxy)methyl)cyclohex-2-en-1-one 2.50–2.70 (m, cyclohexenone), 6.40 (s, furan) 1710 (C=O), 3300 (OH) C₁₂H₁₄O₃

Notable Trends:

  • C=O Stretching: Cyclohexenone’s ketone group typically absorbs at 1680–1710 cm⁻¹ in IR, consistent across analogs .
  • Hydroxyl Signals : The 5-hydroxypentyl group’s OH peak (~3300 cm⁻¹ in IR) may overlap with other hydroxyl or NH signals in complex mixtures .

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